1-Methyl-6-(pyrrolidin-2-yl)-1H-indole
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Overview
Description
1-Methyl-6-(pyrrolidin-2-yl)-1H-indole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a pyrrolidine ring attached to the indole structure, which can influence its chemical and biological properties.
Preparation Methods
The synthesis of 1-Methyl-6-(pyrrolidin-2-yl)-1H-indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1-methylindole with a pyrrolidine derivative in the presence of a suitable catalyst can yield the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Methyl-6-(pyrrolidin-2-yl)-1H-indole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole or pyrrolidine rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Scientific Research Applications
1-Methyl-6-(pyrrolidin-2-yl)-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-Methyl-6-(pyrrolidin-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Methyl-6-(pyrrolidin-2-yl)-1H-indole can be compared with other indole derivatives, such as:
1-Methyl-2-(pyrrolidin-3-yl)-1H-indole: This compound has a similar structure but with the pyrrolidine ring attached at a different position, which can lead to different chemical and biological properties.
1-Methyl-5-(pyrrolidin-2-yl)-1H-indole: Another similar compound with the pyrrolidine ring attached at the 5-position of the indole ring.
1-Methyl-3-(pyrrolidin-2-yl)-1H-indole: This compound features the pyrrolidine ring at the 3-position, resulting in unique properties compared to the 6-position derivative.
Properties
Molecular Formula |
C13H16N2 |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
1-methyl-6-pyrrolidin-2-ylindole |
InChI |
InChI=1S/C13H16N2/c1-15-8-6-10-4-5-11(9-13(10)15)12-3-2-7-14-12/h4-6,8-9,12,14H,2-3,7H2,1H3 |
InChI Key |
PABOSKOCYLHRQQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C3CCCN3 |
Origin of Product |
United States |
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